

# A Comprehensive Technical Guide to the Spectroscopic Data of Rubioncolin C

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## Compound of Interest

Compound Name: *Rubioncolin C*

Cat. No.: *B152744*

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This technical guide provides a detailed overview of the spectroscopic data for **Rubioncolin C**, a naturally occurring naphthohydroquinone dimer. The information presented is essential for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. The data herein is compiled from published literature detailing its isolation and structural elucidation.

## Chemical Structure and Properties

**Rubioncolin C** is a bioactive compound isolated from the roots and rhizomes of *Rubia oncotricha* and *Rubia podantha*. Its chemical formula is  $C_{27}H_{22}O_6$ , and it belongs to the class of naphthohydroquinone dimers. The structure of **Rubioncolin C** has been determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[1][2]</sup>

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a compound. For **Rubioncolin C**, electrospray ionization (ESI) is a common technique used.

Table 1: Mass Spectrometry Data for **Rubioncolin C**

Parameter	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>22</sub> O <sub>6</sub>	[1][2]
Exact Mass	442.1416	[1][2]
Molecular Weight	442.46	[1][2]
Ionization Mode	ESI	[1][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are fundamental for the structural elucidation of **Rubioncolin C**. The data is typically acquired in deuterated chloroform (CDCl<sub>3</sub>).[3]

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Rubioncolin C** (600 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not explicitly available in search results			

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Rubioncolin C** (150 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)
Data not explicitly available in search results	

Note: While the publications confirm the use of <sup>1</sup>H and <sup>13</sup>C NMR for structure determination, the detailed peak assignments are located in the supplementary data of the cited articles and were not available in the provided search results. Researchers should refer to the primary literature for the complete spectral data.[1][3]

## Experimental Protocols

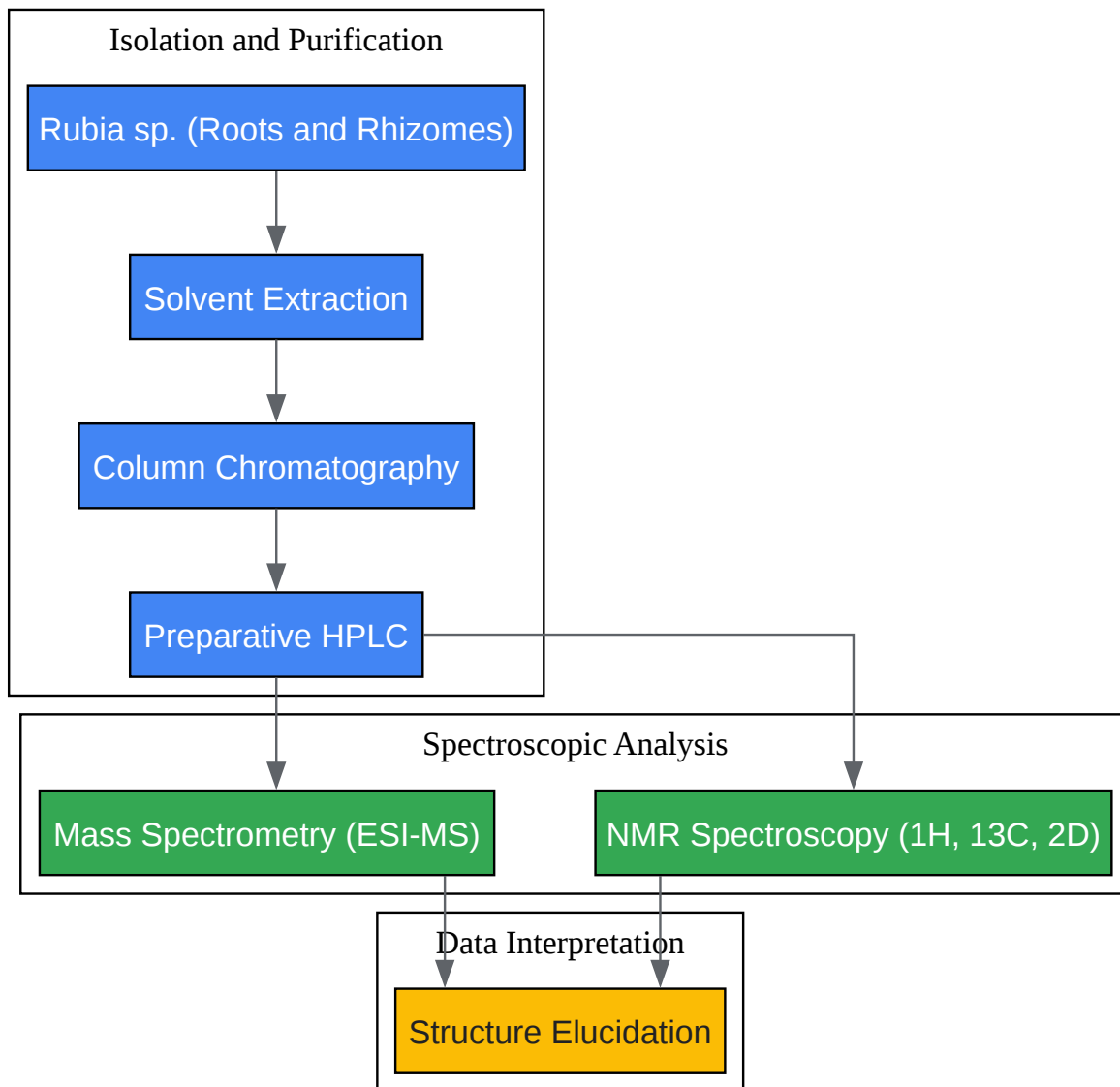
The following sections describe the general methodologies for the isolation of **Rubioncolin C** and the acquisition of its spectroscopic data, based on standard practices for natural product chemistry.

**Rubioncolin C** is typically isolated from the dried and powdered roots and rhizomes of *Rubia* species.<sup>[2]</sup> A general workflow for its isolation is as follows:

- **Extraction:** The plant material is extracted with a solvent such as methanol or a 70% ethanol solution.<sup>[2][4]</sup>
- **Fractionation:** The crude extract is then subjected to column chromatography using silica gel or other stationary phases.<sup>[2]</sup>
- **Purification:** Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Rubioncolin C**.<sup>[1]</sup>
- **Mass Spectrometry:** High-resolution mass spectra are typically acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the instrument.
- **NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).<sup>[3]</sup> The purified sample is dissolved in a deuterated solvent, commonly CDCl<sub>3</sub>, and transferred to an NMR tube for analysis. Standard 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.

## Workflow for Spectroscopic Analysis of Rubioncolin C

The following diagram illustrates the general workflow from the isolation of **Rubioncolin C** to its structural characterization using spectroscopic methods.



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Caption: General workflow for the isolation and spectroscopic analysis of **Rubioncolin C**.

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